molecular formula C22H19N3O2S B254312 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Numéro de catalogue B254312
Poids moléculaire: 389.5 g/mol
Clé InChI: WFLBPDJSCGUXEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide works by selectively inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the proliferation and survival of B-cells. By inhibiting BTK, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide blocks the activation of these pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been well-tolerated and has not shown any significant toxicity or adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is its specificity for B-cell malignancies, which may limit its utility in other types of cancer.

Orientations Futures

There are several potential future directions for the development of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the combination of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is the evaluation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide in clinical trials.

Méthodes De Synthèse

The synthesis of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the condensation of 3-aminothiophene-2-carboxamide with 4-methoxyphenylacetic acid, followed by the addition of methyl and phenyl groups to the thiophene ring. The final step involves the introduction of a pyridine ring to the molecule, resulting in the formation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide.

Applications De Recherche Scientifique

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has demonstrated potent antitumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.

Propriétés

Nom du produit

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Formule moléculaire

C22H19N3O2S

Poids moléculaire

389.5 g/mol

Nom IUPAC

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-13-12-17(14-6-4-3-5-7-14)18-19(23)20(28-22(18)24-13)21(26)25-15-8-10-16(27-2)11-9-15/h3-12H,23H2,1-2H3,(H,25,26)

Clé InChI

WFLBPDJSCGUXEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC=C(C=C4)OC)N

SMILES canonique

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)OC)N)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.